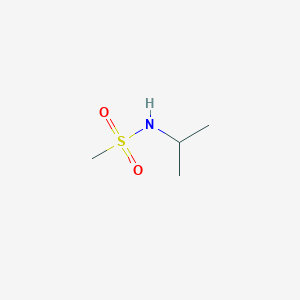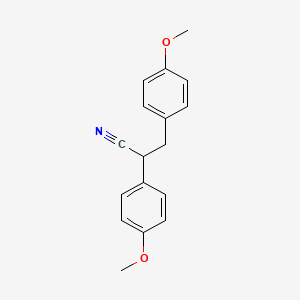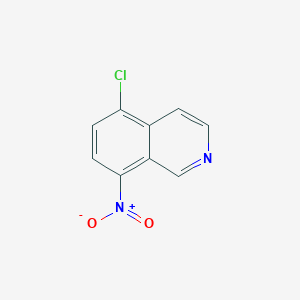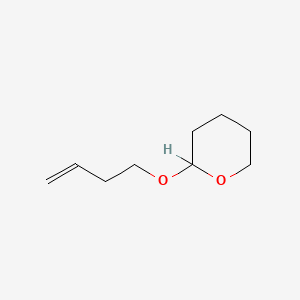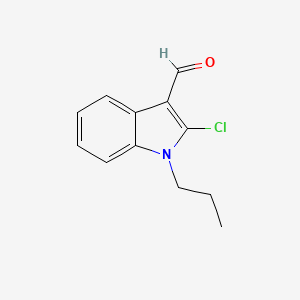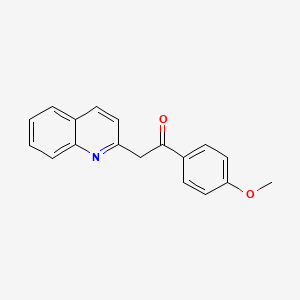
1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone, also known as 4-methoxy-2-quinolone, is a synthetic compound that has a wide range of applications in pharmaceuticals and other industries. It has been used as a starting point in the synthesis of various drugs and chemical compounds, as well as in the production of dyes and pigments. In addition, it can be used as a catalyst in organic reactions and as an inhibitor in enzymatic reactions. It is also used as a building block in the synthesis of other compounds.
Applications De Recherche Scientifique
Antitumor Activity
1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone and its derivatives have been studied for their potential in antitumor activities. For instance, a study on the synthesis of 3-phenylquinolinylchalcone derivatives highlighted their significant antiproliferative effects against non-small cell lung cancers and breast cancers. Compounds such as (E)-3-(3-(4-methoxyphenyl)quinolin-2-yl)-1-phenylprop-2-en-1-one showed more activity than positive controls like topotecan (Tseng et al., 2013).
Fluorescent Labeling and Analysis
These compounds have also been used in biomedical analysis as fluorescent labeling reagents. A study on 6-Methoxy-4-quinolone demonstrated its strong fluorescence in a wide pH range of aqueous media, making it suitable for biomedical analysis, such as the determination of carboxylic acids (Hirano et al., 2004).
Synthesis of Novel Compounds
The compound has also been involved in the synthesis of novel derivatives for various applications. For example, a study described the synthesis of novel 8-amino-1,4-benzoxazine derivatives using (3,4-dihydroxy-2-methoxyphenyl)(phenyl)methanone, which showed anti-stress oxidative properties (Largeron & Fleury, 1998).
Dengue Virus Replication Inhibition
Research on 3-arylquinoxaline derivatives, including variants of 1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone, has shown potential in inhibiting dengue virus (DENV) replication. These compounds demonstrated significant inhibition of DENV RNA expression, offering a new avenue for antiviral drug development (Tseng et al., 2019).
Spectroscopic Properties
The spectroscopic properties of derivatives of 1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone have also been studied. Research indicates these compounds exhibit dual fluorescence in non-polar and polar protic/aprotic solvents, which is significant for applications in fluorescence spectroscopy (Al-Ansari, 2016).
Propriétés
IUPAC Name |
1-(4-methoxyphenyl)-2-quinolin-2-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2/c1-21-16-10-7-14(8-11-16)18(20)12-15-9-6-13-4-2-3-5-17(13)19-15/h2-11H,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXQEYGNRKJASK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC2=NC3=CC=CC=C3C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50322921 |
Source


|
| Record name | 1-(4-Methoxyphenyl)-2-(quinolin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50322921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-2-quinolin-2-ylethanone | |
CAS RN |
7469-86-5 |
Source


|
| Record name | 7469-86-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402302 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-Methoxyphenyl)-2-(quinolin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50322921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





